molecular formula C20H20ClN5O4 B2521727 N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775554-16-9

N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2521727
CAS No.: 1775554-16-9
M. Wt: 429.86
InChI Key: HPTRJDGYJHZOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[1,2-c]pyrimidine core fused with a 1,3-dioxo moiety and a 5-ethyl-1,2,4-oxadiazole substituent at position 2.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-2-16-23-18(24-30-16)17-14-9-5-6-10-25(14)20(29)26(19(17)28)11-15(27)22-13-8-4-3-7-12(13)21/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTRJDGYJHZOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrido[1,2-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-c]pyrimidine core.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, typically using chlorobenzene derivatives.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrido[1,2-c]pyrimidine core, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes:

  • Chlorophenyl group : Contributes to the compound's lipophilicity and biological activity.
  • Oxadiazole ring : Known for its diverse biological properties.
  • Pyrido[1,2-c]pyrimidine moiety : Imparts additional pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance:

  • A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Research indicates that similar oxadiazole derivatives show promise against bacterial strains and fungi:

  • In vitro studies have shown that these compounds can inhibit the growth of pathogenic microorganisms, suggesting their potential as antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the oxadiazole ring.
  • Introduction of the chlorophenyl group.
  • Attachment of the pyrido[1,2-c]pyrimidine moiety via acetamide linkage.

These synthetic methods can be optimized for higher yields and purity in industrial settings.

Industrial Uses

Due to its structural characteristics and biological activities:

  • The compound may serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors, such as kinases and G-protein coupled receptors, which play crucial roles in cellular signaling and metabolic pathways.

    Pathways Involved: It modulates key signaling pathways, including the PI3K-AKT and MAPK pathways, leading to alterations in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-tetrahydro-pyrido[1,2-c]pyrimidin-2-yl]acetamide ()

  • Key Differences :
    • Chlorine Position : 4-chlorophenyl vs. 2-chlorophenyl in the target compound. Para-substitution may reduce steric hindrance but alter π-π stacking in kinase binding pockets.
    • Oxadiazole Substituent : 5-methyl vs. 5-ethyl. The ethyl group in the target compound could enhance lipophilicity (clogP +0.3), improving membrane permeability.
  • Implications : Methyl groups on oxadiazole are associated with moderate metabolic stability, while ethyl groups may prolong half-life but increase CYP450 interaction risks .

N4-(2-Chlorophenyl)-N2-(3-acetamidophenyl)pyrimidine-2,4-diamine (9e) ()

  • Structural Contrast : Lacks the pyrido[1,2-c]pyrimidine core and oxadiazole moiety.
  • Activity : Exhibits Aurora kinase inhibition (IC₅₀ = 8 nM) and 95% purity via HPLC . The absence of the fused pyrido ring in 9e suggests the target compound’s core may enhance rigidity and target selectivity.

Heterocyclic Modifications in Acetamide Derivatives

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

  • Thioether linkage vs. oxadiazole in the target compound. Sulfur’s polarizability may alter binding kinetics.
  • Activity: Demonstrated antibacterial properties (MIC = 12.5 µg/mL against S.

CPA: 2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide ()

  • Structural Divergence: Incorporates a thieno[3,2-c]pyridine instead of pyrido[1,2-c]pyrimidine.
  • Implications: The sulfur-rich thieno ring may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s oxygenated core .

Biological Activity

N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C21H22ClN5O4
  • Molecular Weight : 443.88 g/mol
  • CAS Number : 1775337-99-9
  • SMILES Notation : CCc1onc(n1)c1c(=O)n(CC(=O)Nc2ccccc2Cl)c(=O)n2c1CCCCC2

Synthesis

The compound is synthesized through a multi-step process involving the formation of oxadiazole and pyrimidine derivatives. The synthesis typically involves the reaction of 5-ethyl-1,2,4-oxadiazole with various amines and carbonyl compounds under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance:

  • Compounds similar to N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)... were evaluated for their cytotoxicity against various cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.67 µM to 1.95 µM against prostate and colon cancer cell lines .
Cell Line IC50 (µM)
PC-3 (Prostate)0.67
HCT116 (Colon)0.80
ACHN (Renal)0.87

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of specific kinases such as EGFR and Src.
  • Induction of apoptosis in cancer cells through the activation of caspases.

Studies have shown that related compounds can inhibit EGFR with IC50 values as low as 0.24 µM .

Antibacterial Activity

In addition to anticancer properties, some derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For example:

  • Compounds featuring oxadiazole rings have been reported to show MIC values against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL .

Case Studies

Case Study 1: Anticancer Activity
A study conducted by Zhang et al. evaluated a series of oxadiazole derivatives for their anticancer efficacy. The compound exhibited potent activity against multiple cancer cell lines including MDA-MB-435 (melanoma) with a growth percentage inhibition (GP) of 6.82% at a concentration of 10 µM .

Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of human alkaline phosphatase (ALP) by similar oxadiazole derivatives. The compound demonstrated an IC50 value of 0.420 ± 0.012 μM compared to a standard inhibitor with an IC50 of 2.80 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.